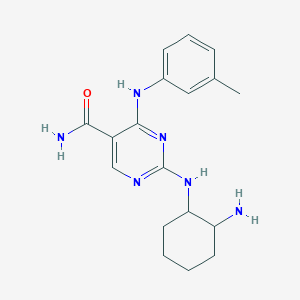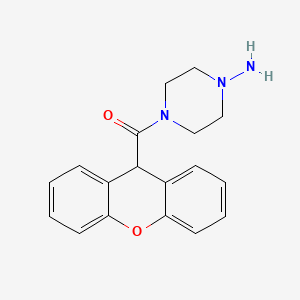
(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic compound that features both a piperazine and a xanthene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone typically involves the following steps:
Formation of the xanthene moiety: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the piperazine ring: The xanthene derivative is then reacted with piperazine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for large-scale production.
化学反応の分析
Types of Reactions
(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amino group on the piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and fluorescent materials.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic molecules.
作用機序
The mechanism of action of (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, while the xanthene moiety can engage in π-π stacking interactions with aromatic residues.
類似化合物との比較
Similar Compounds
(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone: is similar to compounds like (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanol and (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)ethanone.
Unique Features: The presence of both piperazine and xanthene moieties in a single molecule makes it unique compared to other compounds that may only contain one of these functional groups.
Highlighting Uniqueness
The combination of the piperazine and xanthene moieties in this compound provides a unique structural framework that can be exploited for various applications, particularly in drug design and materials science. The ability to undergo multiple types of chemical reactions further enhances its versatility.
特性
分子式 |
C18H19N3O2 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
(4-aminopiperazin-1-yl)-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C18H19N3O2/c19-21-11-9-20(10-12-21)18(22)17-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)17/h1-8,17H,9-12,19H2 |
InChIキー |
GSCFIRWTGDUVNH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13095280.png)
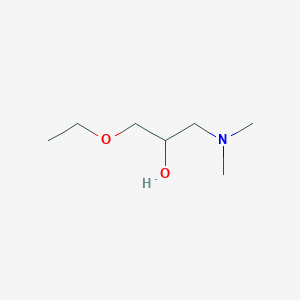
![1'-Amino-[1,1'-BI(cyclopropane)]-1-carboxylic acid](/img/structure/B13095303.png)


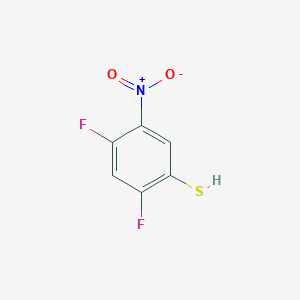

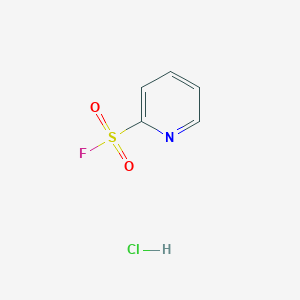
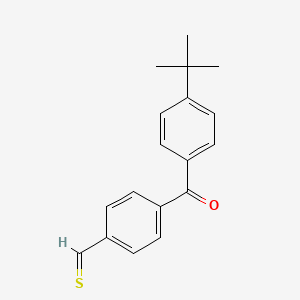
![3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13095348.png)

![Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13095366.png)

